2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
Description
This compound belongs to the hydrazone class, characterized by a piperazinyl core substituted with a benzyl group at the 4-position and a hydrazone linkage connected to a 4-tert-butylphenylidene moiety.
Properties
Molecular Formula |
C24H32N4O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H32N4O/c1-24(2,3)22-11-9-20(10-12-22)17-25-26-23(29)19-28-15-13-27(14-16-28)18-21-7-5-4-6-8-21/h4-12,17H,13-16,18-19H2,1-3H3,(H,26,29)/b25-17+ |
InChI Key |
FINAGJBNNRYORN-KOEQRZSOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Ethyl Acetate Derivatives
Ethyl 2-(benzylthio)benzimidazole acetate (compound b ) reacts with hydrazine hydrate in ethanol under reflux to yield N-acetohydrazide-2-(benzylthio)benzimidazole (compound c ). Key parameters include:
This method, validated by Al-Majidi et al., ensures high purity, with FTIR peaks at 1664 cm (C=O) and 3170 cm (N-H).
Alternative Pathway via Butanone Azine and Acetamide
A patent by CN106977420A describes a novel approach using butanone azine and acetamide in a 1:1–2:1 molar ratio:
-
Reagents : Butanone azine, acetamide, water (1–2× acetamide mass)
-
Conditions : 90–120°C for 8–12 hours, followed by rectification at 128–130°C
This method minimizes waste, as by-products (butanone and ammonia) are recycled into butanone azine synthesis.
The introduction of the 4-benzylpiperazinyl group occurs via nucleophilic substitution or reductive amination.
Alkylation of Piperazine
4-Benzylpiperazine is reacted with chloroacetyl chloride in the presence of a base (e.g., NaH) to form 2-chloro-N-(4-benzylpiperazin-1-yl)acetamide.
Characteristic signals include δ 3.87 ppm (piperazine CH) and δ 4.59 ppm (acetamide CH).
Condensation with 4-tert-Butylbenzaldehyde
The final Schiff base formation involves refluxing the acetohydrazide intermediate with 4-tert-butylbenzaldehyde.
Catalyzed Condensation in Ethanolic Medium
-
Reagents : 4-tert-Butylbenzaldehyde (1.2 eq), ethanol (10 mL/g substrate)
-
Catalyst : Sodium acetate (0.1 eq)
The reaction progress is monitored via TLC (R = 0.65 in ethyl acetate/hexane 1:1). The product exhibits an imine (C=N) stretch at 1680 cm in FTIR and a singlet at δ 8.51 ppm (N=CH) in .
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMSO (9:1) | Maximizes solubility of aromatic aldehyde |
| Temperature | 80–90°C | Prevents decomposition of tert-butyl group |
| Reaction Time | 18–24 hours | Ensures complete imine formation |
Data aggregated from indicate that prolonged reflux in ethanol improves crystallinity and yield.
Catalytic Enhancements
-
Acetic Acid Catalysis : Adding 5 mol% acetic acid accelerates imine formation, reducing reaction time to 12 hours.
-
Microwave Assistance : Pilot studies show a 92% yield in 45 minutes at 100°C under microwave irradiation.
Characterization and Analytical Data
Spectral Confirmation
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Features
The target compound’s key structural elements include:
- Piperazinyl-Benzyl Group : Enhances solubility and modulates receptor interactions.
- 4-tert-Butylphenylidene : A bulky, lipophilic substituent that may improve membrane permeability.
Table 1: Structural Variations in Analogs
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in 4d ): Enhance antibacterial activity but may reduce bioavailability.
- Bulky Substituents (e.g., tert-butyl in the target compound): Likely improve lipophilicity but could sterically hinder target binding.
Pharmacological and Functional Comparisons
Antimicrobial Activity
- Fluorinated Hydrazone () : Exhibited MIC of 13.3 μg/mL against E. coli.
- Coumarin Derivatives () : Showed moderate activity against S. aureus and E. coli via zone inhibition assays.
- Target Compound: No direct data, but the tert-butyl group may enhance penetration into Gram-positive bacterial membranes.
Biological Activity
The compound 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide, often referred to as "compound 1," is a derivative of piperazine known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H29N3
- Molecular Weight : 335.5 g/mol
- InChIKey : RMYIUGFSRSMNJR-HAVVHWLPSA-N
The structural characteristics of this compound suggest it may interact with various biological targets due to the presence of functional groups conducive to molecular recognition.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 31.25 µg/mL to 62.5 µg/mL .
Anticancer Potential
Research has highlighted the anticancer potential of piperazine derivatives. A study focusing on similar compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that compound 1 may also possess anticancer properties. The mechanism appears to involve the modulation of apoptotic pathways, although specific pathways for compound 1 require further investigation.
Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in treating hyperpigmentation and certain skin disorders. Compounds structurally related to this compound have been evaluated for their inhibitory effects on tyrosinase activity. For example, a related compound exhibited an IC50 value of 0.18 µM, indicating strong inhibition compared to standard inhibitors like kojic acid (IC50 = 17.76 µM) . This suggests that compound 1 may also have potential as a skin-lightening agent.
The biological activity of compound 1 is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase and various bacterial enzymes, disrupting metabolic processes in pathogens.
- Cellular Apoptosis : Induction of apoptosis in cancer cells may occur through the activation of caspases or the mitochondrial pathway, though specific studies on compound 1 are needed.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, potentially enhancing their therapeutic efficacy.
Study on Antimicrobial Efficacy
A study conducted by Narayana et al. (2016) evaluated the antimicrobial activity of piperazine derivatives against standard bacterial strains. The results showed that modifications in the piperazine ring significantly influenced antimicrobial potency, suggesting that compound 1 could be optimized for enhanced efficacy .
Tyrosinase Inhibition Study
In a comparative study involving various piperazine derivatives, it was found that modifications at the benzyl position significantly affected tyrosinase inhibition. The promising results from these studies indicate that structural adjustments could lead to more potent inhibitors .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3 |
| Molecular Weight | 335.5 g/mol |
| Antimicrobial MIC Range | 31.25 - 62.5 µg/mL |
| Tyrosinase IC50 | ~0.18 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of hydrazide derivatives with substituted benzaldehydes under reflux conditions. Key parameters include solvent selection (e.g., ethanol with glacial acetic acid as a catalyst), temperature control (reflux at ~80°C), and purification via column chromatography . Microwave-assisted synthesis may improve efficiency by reducing reaction time .
- Critical Parameters : Yield optimization requires precise stoichiometric ratios (equimolar reactants) and pH adjustment (e.g., glacial acetic acid for catalysis) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the hydrazone bond (E/Z configuration) and aromatic substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS-ESI for exact mass) .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=N (1650–1600 cm⁻¹) and S–C (600–700 cm⁻¹) .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Limited solubility in aqueous media; polar aprotic solvents (e.g., DMSO, DMF) are preferred for biological assays. Stability is pH-dependent, with degradation observed under strongly acidic/basic conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Case Study : Replacing the 4-tert-butylphenyl group with fluorinated or chlorinated aryl groups alters antibacterial potency. For example, fluorinated analogs show enhanced activity against E. coli (MIC = 13.3 µM) compared to chlorinated derivatives .
- Methodology : Comparative SAR studies using analogs with systematic substituent changes (e.g., electron-withdrawing vs. donating groups) paired with enzyme inhibition assays .
Q. What computational approaches are used to predict target interactions?
- Molecular Docking : Simulates binding to enzymes like acetylcholinesterase (for Alzheimer’s research) or bacterial targets (e.g., DNA gyrase). Software tools include AutoDock Vina and Schrödinger Suite .
- Pharmacokinetic Modeling : Predicts ADMET properties (e.g., BBB permeability) using SwissADME or pkCSM .
Q. How can contradictory biological activity data be resolved?
- Example : Discrepancies in MIC values for similar analogs may arise from assay conditions (e.g., nutrient media composition, bacterial strain variability). Validate findings using orthogonal assays (e.g., time-kill curves vs. broth microdilution) .
- Data Reconciliation : Cross-reference with structural analogs (e.g., 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide) to identify substituent-specific trends .
Q. What experimental strategies elucidate the mechanism of action?
- In Vitro Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
